molecular formula C12H8ClN3OS B14192096 (5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one CAS No. 833474-80-9

(5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one

Cat. No.: B14192096
CAS No.: 833474-80-9
M. Wt: 277.73 g/mol
InChI Key: XYUAURFFEYLCRC-ZETCQYMHSA-N
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Description

(5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one is a synthetic organic compound that features a pyrrolidinone ring substituted with a chlorothieno[3,2-d]pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidinone Ring: Starting from a suitable precursor, the pyrrolidinone ring can be synthesized through cyclization reactions.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, using palladium catalysts and copper co-catalysts.

    Attachment of the Chlorothieno[3,2-d]pyrimidinyl Group: This step might involve nucleophilic substitution or other coupling reactions to attach the chlorothieno[3,2-d]pyrimidinyl moiety to the ethynyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinone ring or the ethynyl group.

    Reduction: Reduction reactions could target the pyrrolidinone ring or the chlorothieno[3,2-d]pyrimidinyl moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, (5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its interactions with various biomolecules, such as proteins or nucleic acids.

Medicine

Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry

In industry, the compound might be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    (5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one: Unique due to its specific substitution pattern and potential biological activity.

    Other Pyrrolidinone Derivatives: Compounds with similar core structures but different substituents.

    Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar heterocyclic moieties but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and potential for diverse applications in research and industry.

Properties

CAS No.

833474-80-9

Molecular Formula

C12H8ClN3OS

Molecular Weight

277.73 g/mol

IUPAC Name

(5R)-5-[2-(4-chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one

InChI

InChI=1S/C12H8ClN3OS/c13-12-11-9(14-6-15-12)5-8(18-11)3-1-7-2-4-10(17)16-7/h5-7H,2,4H2,(H,16,17)/t7-/m0/s1

InChI Key

XYUAURFFEYLCRC-ZETCQYMHSA-N

Isomeric SMILES

C1CC(=O)N[C@H]1C#CC2=CC3=C(S2)C(=NC=N3)Cl

Canonical SMILES

C1CC(=O)NC1C#CC2=CC3=C(S2)C(=NC=N3)Cl

Origin of Product

United States

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